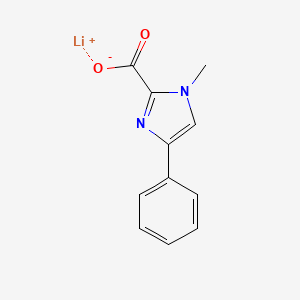

lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate

描述

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring.

属性

IUPAC Name |

lithium;1-methyl-4-phenylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVSRPFMMDOWIA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-38-1 | |

| Record name | lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aqueous solutions of various metal salts.

Major Products

Oxidation: Formation of corresponding imidazole-2-carboxylate derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of metal-imidazole complexes.

科学研究应用

Chemistry

In coordination chemistry, lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate serves as a ligand to form metal complexes. Its ability to stabilize various metal ions makes it valuable in catalysis and materials science .

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that imidazole derivatives can exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating protein expression levels related to cell survival .

Case Study Example :

A study evaluated the antiproliferative effects of related imidazole compounds against cancer cell lines, demonstrating that modifications in their structure could enhance their efficacy compared to standard chemotherapeutics .

Medicine

This compound is being explored for therapeutic applications, particularly in treating neurological disorders. Its interaction with enzymes and receptors may influence signal transduction pathways, potentially leading to novel treatments for conditions such as depression and bipolar disorder .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and catalysts. Its properties make it suitable for applications in energy storage devices, such as lithium-ion batteries, where it can enhance performance and stability .

作用机制

The mechanism of action of lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

相似化合物的比较

Similar Compounds

- Lithium(1+) ion 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate

- Lithium(1+) ion 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate

- Lithium(1+) ion 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate

Uniqueness

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

生物活性

Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a compound of interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, including its interactions with biological systems, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : CHLiNO

- Molecular Weight : 208.2 g/mol

- CAS Number : 1909309-38-1

The synthesis typically involves reacting 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent like tetrahydrofuran (THF) under reflux conditions. This process can be scaled for industrial production to optimize yield and purity .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of various enzymes by binding to their active sites or allosteric sites, influencing metabolic pathways.

- Signal Transduction : It is involved in signal transduction pathways, potentially affecting gene expression and cellular responses.

- Receptor Modulation : The compound may interact with specific receptors, altering their signaling capabilities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing promising results .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer immune evasion. Studies have shown that derivatives of imidazole can significantly inhibit IDO activity, suggesting that this compound may have similar effects .

Study on IDO Inhibition

A systematic study explored the inhibition of IDO by imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring could enhance binding affinity and potency against IDO, with some derivatives showing up to tenfold increased potency compared to standard compounds .

| Compound | K (μM) |

|---|---|

| This compound | 8.9 |

| Enhanced derivative 17 | 5.3 |

| Enhanced derivative 18 | 4.8 |

This table illustrates the comparative potency of various compounds in inhibiting IDO activity, highlighting the potential therapeutic applications of this compound in cancer treatment .

Antimicrobial Activity Assessment

In a separate study assessing the antimicrobial properties of various imidazole derivatives, this compound was shown to have significant inhibitory effects on bacterial growth, reinforcing its potential as a bioactive agent in medicinal chemistry .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

- Methodological Answer : The synthesis typically involves carboxylation of 1-methyl-4-phenyl-1H-imidazole precursors under basic conditions, followed by lithium salt formation. For example, imidazole-2-carboxylic acid derivatives can be synthesized via condensation reactions using aldehydes and ammonium acetate in refluxing ethanol, as described in analogous imidazole syntheses . Catalysts like Mn(IV) oxide or Ru-based complexes may enhance selectivity, as seen in related imidazole-carbaldehyde syntheses (85% yield in CH₂Cl₂) . Post-synthetic ion exchange with lithium hydroxide is critical for salt formation, requiring careful pH control to avoid decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : The imidazole ring protons (δ 7.2–8.5 ppm) and carboxylate carbon (δ ~170 ppm) are key identifiers. Aromatic protons from the phenyl group appear as multiplet signals (δ 7.3–7.6 ppm) .

- FT-IR : Stretching vibrations for the carboxylate group (antisymmetric νₐ(COO⁻) ~1560–1610 cm⁻¹; symmetric νₛ(COO⁻) ~1400–1450 cm⁻¹) confirm salt formation .

- ESI-MS : The molecular ion peak ([M]⁺) should correspond to the lithium adduct (e.g., m/z calc. for C₁₁H₁₀LiN₂O₂: 213.08).

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and spectroscopic results be resolved during structural validation of this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility in solution vs. rigid crystal packing). Strategies include:

- Twinned Data Refinement : Use SHELXL for high-resolution refinement, particularly for handling pseudosymmetry or disorder in the phenyl/imidazole moieties .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions (e.g., Li⁺⋯O=C interactions) that stabilize the crystal lattice .

- Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian 09) to confirm solution-phase geometry .

Q. What experimental conditions optimize the growth of single crystals suitable for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMF/EtOH) to modulate solubility. Slow evaporation at 4°C promotes nucleation.

- Counterion Effects : Lithium’s small ionic radius enhances lattice stability, but hydrate formation (e.g., Li⁺·3H₂O) may complicate crystallization. Anhydrous conditions with molecular sieves are recommended .

- Software Tools : ORTEP-3 aids in visualizing packing diagrams to assess crystal quality pre-experiment .

Q. How do solvent interactions and lithium coordination dynamics influence the compound’s reactivity in catalytic or supramolecular applications?

- Methodological Answer :

- Thermochemical Data : Lithium’s enthalpy of solvation (ΔH° = −522 kJ/mol in water) suggests high stability in polar aprotic solvents (e.g., DMSO). In contrast, nonpolar solvents destabilize the ion pair, increasing reactivity .

- Coordination Studies : EXAFS or IR spectroscopy can probe Li⁺ binding modes (e.g., monodentate vs. bidentate carboxylate coordination).

Q. What computational approaches effectively predict hydrogen-bonding networks and their impact on the compound’s solid-state properties?

- Methodological Answer :

- DFT/MD Simulations : Calculate interaction energies between Li⁺ and carboxylate oxygen atoms (basis set: B3LYP/6-311+G*).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions from phenyl groups) using CrystalExplorer .

- Machine Learning : Train models on Cambridge Structural Database (CSD) entries to predict preferred packing motifs for imidazole carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。